molecular formula C17H31ClN2O5S B601433 Clindamycin B CAS No. 18323-43-8

Clindamycin B

Cat. No.: B601433
CAS No.: 18323-43-8
M. Wt: 410.96
InChI Key:
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Description

Clindamycin B is a derivative of clindamycin, a lincosamide antibiotic. This compound is known for its potent antibacterial properties, particularly against anaerobic bacteria and certain gram-positive bacteria. It is used in the treatment of various bacterial infections, including those resistant to other antibiotics.

Mechanism of Action

Target of Action

Clindamycin B, also known as Clindamycin, primarily targets the 50S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery. By binding to this subunit, this compound interferes with the process of protein synthesis, which is vital for bacterial growth and survival .

Mode of Action

This compound operates by inhibiting bacterial protein synthesis . It achieves this by binding to the 50S subunit of the bacterial ribosome, thus preventing the elongation of the peptide chain during translation . This disruption of protein synthesis causes changes in the bacterial cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, this compound prevents peptide bond formation, inhibiting protein synthesis . This disruption can lead to the death of the bacteria, as proteins are essential for many cellular functions.

Pharmacokinetics

This compound is well absorbed orally, with excellent absorption (90%). The therapeutic blood concentration of this compound is typically attained within 45 minutes after oral administration. When administered orally, the peak concentration is achieved in about 60 minutes . It is widely distributed throughout the body, including in bones and abscesses .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and survival. By disrupting protein synthesis, this compound causes changes in the bacterial cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms . This leads to the effective treatment of infections caused by susceptible bacteria.

Action Environment

The efficacy of this compound can be influenced by environmental factors such as local bacterial resistance patterns . For example, this compound can be used for infections in communities where community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) is common; whether this compound is useful depends on local resistance patterns . Therefore, understanding local bacterial resistance patterns is crucial for the effective use of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Clindamycin B is synthesized from lincomycin through a series of chemical reactions. The process involves the substitution of a hydroxyl group with a chlorine atom at the 7th position of the lincomycin molecule. This is typically achieved through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the protection of functional groups, selective deprotection, and chlorination. The final product is purified through crystallization or chromatography techniques to obtain pharmaceutical-grade this compound .

Chemical Reactions Analysis

Types of Reactions

Clindamycin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Clindamycin B has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and stability of lincosamide antibiotics.

    Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.

    Medicine: Employed in the development of new antibacterial therapies, particularly for resistant bacterial strains.

    Industry: Utilized in the formulation of topical and systemic antibacterial medications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced antibacterial activity compared to lincomycin. The substitution of the hydroxyl group with a chlorine atom increases its potency and spectrum of activity. Additionally, this compound has better pharmacokinetic properties, including higher bioavailability and better tissue penetration .

Properties

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31ClN2O5S/c1-5-9-6-10(20(3)7-9)16(24)19-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,21-23H,5-7H2,1-4H3,(H,19,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQYIIRIOVIPLI-MHXMMLMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18323-43-8
Record name Clindamycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLINDAMYCIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN07ZJ4G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is Clindamycin B and how is it related to Clindamycin?

A1: this compound is a structural analog of Clindamycin, a commonly prescribed lincosamide antibiotic. It is considered an impurity that can arise during the manufacturing process of Clindamycin. []

Q2: Can you describe the typical impurities found in Clindamycin Phosphate?

A2: Besides this compound, several other impurities can be present in Clindamycin Phosphate. These include: Lincomycin, 7-epilincomycin-2-phosphate, lincomycin-2-phosphate, 7-epiclindamycin, this compound-2-phosphate, and clindamycin. [] Additionally, Clindamycin-2,4-diphosphate and 3',6'-dehydro clindamycin phosphate have also been identified. []

Q3: How are these impurities typically detected and quantified?

A3: High-performance liquid chromatography (HPLC) coupled with various detection methods is commonly employed. For instance, HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) enables the identification and characterization of Clindamycin Phosphate and its related impurities. [] Other methods include HPLC with UV detection at specific wavelengths like 210 nm or 254 nm. [, ]

Q4: What are the challenges in separating and analyzing these impurities?

A4: Some impurities, like epiclindamycin phosphate, can overlap with Clindamycin Phosphate in certain HPLC methods, making accurate analysis challenging. [] Developing methods with improved selectivity and resolution is crucial for accurate impurity profiling. [, ]

Q5: Are there any specific applications mentioned for this compound itself?

A5: While the provided research focuses on Clindamycin and its impurities, there isn't specific information about unique applications of this compound.

Q6: What are the methods used to optimize the detection of Clindamycin Phosphate and its related substances?

A6: Researchers have explored optimizing the USP determination method for Clindamycin Phosphate and its related substances. One approach involved using a C8 column with gradient elution using a mixture of pH 5.6 buffer solution, acetonitrile, and methanol at a specific column temperature and flow rate. This optimization led to better separation and more stable baselines compared to previous USP methods. []

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